ethyl (Z)-2-bromo-4-oxobut-2-enoate
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Overview
Description
Ethyl (Z)-2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3 It is a derivative of butenoic acid, featuring a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-bromo-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl acetoacetate followed by a Wittig reaction. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-bromo-4-oxobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl (Z)-2-bromo-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-bromo-4-oxobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Ethyl (Z)-2-bromo-4-oxobut-2-enoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-oxobutanoate: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Ethyl (E)-2-bromo-4-oxobut-2-enoate: The E-isomer of the compound, which has different stereochemistry and potentially different biological activity.
This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7BrO3 |
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Molecular Weight |
207.02 g/mol |
IUPAC Name |
ethyl (Z)-2-bromo-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3/b5-3- |
InChI Key |
ILNVTWUGFYLLII-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=O)/Br |
Canonical SMILES |
CCOC(=O)C(=CC=O)Br |
Origin of Product |
United States |
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